molecular formula C57H113NO25S2 B12044404 m-PEG24-Lipoamide

m-PEG24-Lipoamide

Cat. No.: B12044404
M. Wt: 1276.6 g/mol
InChI Key: MPRNTPFDZFWDQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-PEG24-Lipoamide: is a compound that consists of a lipoic acid group linked to a single molecular weight methoxy-terminated polyethylene glycol spacer arm. This compound is known for its ability to form stable dative bonds with metals such as gold, making it useful in various surface modification applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG24-Lipoamide involves the conjugation of lipoic acid with a polyethylene glycol spacer. The lipoic acid group is functionalized to form stable bonds with metals, and the polyethylene glycol spacer imparts water solubility to the target molecules .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of a stable and consistent product. The process may include steps such as purification and quality control to achieve the desired purity and functionality .

Chemical Reactions Analysis

Types of Reactions: m-PEG24-Lipoamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: m-PEG24-Lipoamide is used as a surface modification reagent to reduce non-specific binding to modified surfaces. It is also used in the synthesis of metal-lipoamide complexes for various applications .

Biology: In biological research, this compound is used to modify biomolecules and surfaces to improve their stability and solubility. It is also used in the development of bioconjugates for targeted drug delivery .

Medicine: this compound is used in the development of drug delivery systems to improve the solubility and stability of therapeutic agents. It is also used in the synthesis of biocompatible materials for medical applications .

Industry: In industrial applications, this compound is used to modify surfaces to improve their hydrophilicity and reduce non-specific binding. It is also used in the development of coatings for various materials .

Mechanism of Action

The mechanism of action of m-PEG24-Lipoamide involves the formation of stable dative bonds between the lipoic acid group and metal surfaces. The polyethylene glycol spacer imparts water solubility and reduces non-specific binding to modified surfaces. The lipoic acid group forms two dative bonds with metals, providing stability to the modified surfaces .

Comparison with Similar Compounds

Uniqueness: m-PEG24-Lipoamide is unique due to its ability to form stable dative bonds with metals and its hydrophilic, non-immunogenic polyethylene glycol spacer. This combination of properties makes it highly effective for surface modification applications .

Properties

Molecular Formula

C57H113NO25S2

Molecular Weight

1276.6 g/mol

IUPAC Name

5-(dithiolan-3-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C57H113NO25S2/c1-60-9-10-62-13-14-64-17-18-66-21-22-68-25-26-70-29-30-72-33-34-74-37-38-76-41-42-78-45-46-80-49-50-82-53-54-83-52-51-81-48-47-79-44-43-77-40-39-75-36-35-73-32-31-71-28-27-69-24-23-67-20-19-65-16-15-63-12-11-61-8-7-58-57(59)5-3-2-4-56-6-55-84-85-56/h56H,2-55H2,1H3,(H,58,59)

InChI Key

MPRNTPFDZFWDQA-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1CCSS1

Origin of Product

United States

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